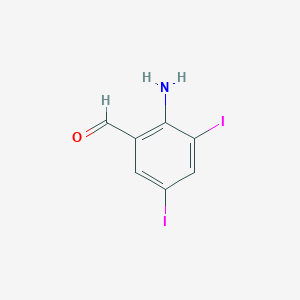

2-Amino-3,5-diiodobenzaldehyde

Description

2-Amino-3,5-diiodobenzaldehyde is a halogenated aromatic aldehyde featuring an amino group (–NH₂) at position 2 and iodine atoms at positions 3 and 5 on the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly for constructing heterocyclic frameworks such as acridines and their derivatives . Its synthesis typically involves halogenation of precursor benzaldehyde derivatives, though specific protocols for the diiodo variant are less documented compared to brominated or chlorinated analogs. The iodine substituents confer unique electronic and steric properties, influencing reactivity in condensation, cyclization, and coordination chemistry.

Properties

IUPAC Name |

2-amino-3,5-diiodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5I2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZHVJZECPLSMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)N)I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5I2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-diiodobenzaldehyde typically involves the iodination of 2-Aminobenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an acidic medium. The reaction proceeds as follows:

- Dissolve 2-Aminobenzaldehyde in an appropriate solvent such as acetic acid.

- Add iodine and the oxidizing agent to the solution.

- Stir the reaction mixture at a controlled temperature until the reaction is complete.

- Isolate the product by filtration or extraction, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-diiodobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiourea.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: 2-Amino-3,5-diiodobenzoic acid.

Reduction: 2-Amino-3,5-diiodobenzyl alcohol.

Substitution: 2-Amino-3,5-diazidobenzaldehyde (when using sodium azide).

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

2-Amino-3,5-diiodobenzaldehyde and its derivatives have been studied for their antimicrobial properties. For instance, research has shown that compounds derived from this aldehyde exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The introduction of certain substituents can enhance their efficacy, making them potential candidates for developing new antibiotics .

Synthesis of Ambroxol

One of the most notable applications of this compound is as an intermediate in the synthesis of Ambroxol hydrochloride, a well-known mucolytic agent. The compound is utilized in the condensation reactions to form imine intermediates, which are further processed to yield Ambroxol. This application highlights the compound's importance in the pharmaceutical industry due to the increasing demand for effective respiratory medications .

Synthesis of Novel Compounds

Hydrazone Derivatives

The compound serves as a precursor for synthesizing various hydrazone derivatives. These derivatives have been evaluated for their biological activities, including antifungal and anticancer properties. For example, hydrazones derived from this compound have shown promising results against human pathogenic fungi .

Imines and Schiff Bases

Additionally, this compound is involved in synthesizing imines and Schiff bases through condensation reactions with primary amines. These products are valuable in medicinal chemistry for their potential therapeutic applications .

Material Science Applications

Dye Synthesis

In material science, this compound is utilized in synthesizing dyes and pigments due to its chromophoric properties. The ability to modify the compound through various chemical reactions allows for the development of colorants with specific characteristics suitable for textiles and coatings.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 2-Amino-3,5-diiodobenzaldehyde depends on its specific application. In biological systems, it may interact with proteins and enzymes through covalent bonding or non-covalent interactions, affecting their function and activity. The presence of iodine atoms can enhance the compound’s ability to penetrate cell membranes and target specific molecular pathways.

Comparison with Similar Compounds

2-Amino-3,5-dibromobenzaldehyde

- Structural Differences : Bromine (Br) replaces iodine (I) at positions 3 and 5.

- Electronic Effects: Bromine is more electronegative (Pauling electronegativity: Br = 2.96 vs. I = 2.66), leading to stronger electron-withdrawing effects.

- Steric Effects: Iodine’s larger atomic radius (140 pm vs. Br = 120 pm) increases steric hindrance, which may slow reaction kinetics in sterically demanding processes (e.g., cyclization to acridinones) .

- Applications : The dibromo derivative is explicitly used in synthesizing 5,7-dibromo-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one, a precursor for bioactive heterocycles . The diiodo analog could offer improved leaving-group properties in substitution reactions due to iodine’s lower bond dissociation energy.

2-Amino-3,5-dimethylbenzaldehyde

- Structural Differences : Methyl (–CH₃) groups replace iodine atoms.

- Electronic Effects: Methyl groups are electron-donating via hyperconjugation, reducing the aldehyde’s electrophilicity.

- Solubility: The diiodo compound’s higher molecular weight and non-polar iodine atoms likely reduce solubility in polar solvents compared to the more lipophilic dimethyl analog.

- Applications : Dimethyl derivatives are often used in less sterically hindered syntheses but lack the heavy-atom advantages of iodine (e.g., crystallographic applications) .

Other Halogenated Analogs (e.g., Chloro Derivatives)

- General Trends: Chlorine (Cl) substituents, as seen in dichloropyridinium salts (e.g., bis(2-amino-3,5-dichloropyridinium) hexachloridostannate(IV)), exhibit intermediate electronegativity (Cl = 3.16) and smaller size. This facilitates stable coordination complexes (e.g., with SnCl₆²⁻) due to stronger Lewis acidity .

- Reactivity : Chlorinated benzaldehydes may show faster reaction rates than iodo analogs in electrophilic substitutions but slower than brominated ones.

Research Findings and Data Tables

Table 1: Comparative Properties of Substituted 2-Aminobenzaldehydes

Key Observations:

- Reactivity in Condensation Reactions: Diiodo and dibromo derivatives are preferred for constructing rigid heterocycles (e.g., acridinones) due to their electron-withdrawing groups, which activate the aldehyde toward nucleophilic attack. Dimethyl analogs are less reactive in such contexts .

- Coordination Chemistry : Chlorinated analogs (e.g., dichloropyridinium salts) demonstrate superior stability in metal complexes compared to iodo derivatives, likely due to chlorine’s stronger Lewis basicity .

Biological Activity

2-Amino-3,5-diiodobenzaldehyde is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its antibacterial, cytotoxic, and enzymatic inhibitory properties, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes two iodine atoms at the 3 and 5 positions of the benzene ring and an amino group at the 2 position. The synthesis typically involves the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with various amines or hydrazides in different solvents, often yielding derivatives with enhanced biological properties .

Antibacterial Activity

Research has demonstrated that this compound and its derivatives exhibit significant antibacterial activity against a range of bacterial strains. Notably, studies have shown:

- Minimum Inhibitory Concentrations (MIC) : The MIC values for various derivatives of this compound against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa were found to be comparable to or lower than those of standard antibiotics .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | S. aureus | 62.5 |

| E. coli | 125 | |

| P. aeruginosa | 250 |

These results indicate that the compound possesses promising antibacterial properties that could be further explored for therapeutic applications.

Cytotoxicity

In addition to its antibacterial effects, this compound has been investigated for cytotoxic activity against various cancer cell lines. Case studies have shown:

- Cytotoxic Assays : The compound exhibited significant cytotoxicity in vitro against human cancer cell lines, with IC50 values indicating effective cell death induction .

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in bacterial metabolism:

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit the enzyme ecKAS III, which plays a crucial role in fatty acid synthesis in bacteria. The half-maximal inhibition constant (IC50) was reported at approximately 17.1 µM for some derivatives .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound to target enzymes:

Q & A

Basic: What are the optimal synthetic routes for 2-Amino-3,5-diiodobenzaldehyde, and how do reaction conditions influence yield and purity?

The synthesis typically involves iodination of 2-aminobenzaldehyde derivatives. A common approach is halogen exchange using iodine sources (e.g., I₂ with oxidizing agents like HIO₃) under controlled temperatures (60–80°C). Solvent choice (e.g., acetic acid or DMF) and stoichiometric ratios of iodinating agents are critical to avoid over-iodination or side reactions. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography enhances purity. Reaction monitoring with TLC or HPLC ensures intermediate stability .

Advanced: How does the substitution pattern of iodine atoms in this compound affect its reactivity in nucleophilic aromatic substitution (NAS) compared to bromo or chloro analogs?

Iodine’s larger atomic radius and weaker C–I bond (vs. C–Br or C–Cl) enhance NAS reactivity due to lower activation energy. However, steric hindrance from the two iodine atoms at positions 3 and 5 can reduce accessibility for bulky nucleophiles. Kinetic studies using amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO) reveal faster substitution rates compared to dibromo analogs, but regioselectivity may vary due to electronic effects from the amino group at position 2. Computational modeling (DFT) aids in predicting preferred substitution sites .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : The aldehyde proton (~10 ppm) and amino group (broad ~5 ppm) are key markers. Aromatic protons show distinct splitting patterns due to iodine’s heavy atom effect.

- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and N–H (~3400 cm⁻¹) confirm functional groups.

- X-ray crystallography : Resolves iodine positions and hydrogen-bonding networks (e.g., NH···O interactions). Crystallization in ethanol/water yields monoclinic crystals suitable for diffraction studies .

Advanced: How can contradictions in spectral data (e.g., NMR signal splitting) be resolved when analyzing this compound derivatives?

Signal overlap in NMR (e.g., aromatic protons) can arise from dynamic exchange processes or symmetry. Strategies include:

- Variable-temperature NMR : Identifies temperature-dependent conformational changes.

- 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximities.

- Isotopic labeling : Replacing hydrogen with deuterium simplifies splitting patterns.

Contradictions in mass spectra (e.g., unexpected fragmentation) may require high-resolution MS/MS or alternative ionization methods (e.g., ESI vs. EI) .

Advanced: What role does this compound play in the synthesis of Schiff base ligands, and how do these ligands coordinate with transition metals?

The aldehyde group condenses with amines to form Schiff bases, which act as tetradentate ligands. For example, reaction with aliphatic diamines produces macrocyclic ligands capable of coordinating Ni(II) or V(IV). X-ray studies show square-planar (Ni) or octahedral (V) geometries. These complexes exhibit tunable redox properties and are studied for catalytic applications (e.g., oxidation reactions) or as luminescent materials .

Basic: What safety considerations are critical when handling this compound in laboratory settings?

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential iodine vapor release.

- Storage : Keep in amber vials at 2–8°C to avoid photodegradation.

- Disposal : Follow hazardous waste protocols for halogenated compounds. Toxicity data (e.g., LD₅₀) should be referenced from reliable SDS sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.